molecular formula C16H22N2O2 B3001646 N1-cyclopentyl-N2-(4-isopropylphenyl)oxalamide CAS No. 941998-34-1

N1-cyclopentyl-N2-(4-isopropylphenyl)oxalamide

Cat. No.: B3001646
CAS No.: 941998-34-1
M. Wt: 274.364
InChI Key: HTVCXDMFKSOGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “N1-cyclopentyl-N2-(4-isopropylphenyl)oxalamide” includes a cyclopentyl group, an isopropylphenyl group, and an oxalamide group . The chemical formula is C10H13N3O2S .

Scientific Research Applications

  • Synthesis Techniques : A study by Mamedov et al. (2016) developed a novel synthetic approach for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially be applied to the synthesis of compounds like N1-cyclopentyl-N2-(4-isopropylphenyl)oxalamide (Mamedov et al., 2016).

  • Chemical Reactions and Catalysis : Chen et al. (2023) described the use of a similar compound, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), as an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with alkynes, suggesting potential catalytic applications for related oxalamides (Chen et al., 2023).

  • Pharmacological Research : Nikalje et al. (2012) synthesized a series of N1-substituted-N2,N2-diphenyl oxalamides for anticonvulsant activity testing, indicating the potential of oxalamide derivatives in drug development (Nikalje et al., 2012).

  • Material Science and Coordination Chemistry : Margariti et al. (2020) reported the use of N,N′-bis(2-dicarboxyphenyl)-oxalamide in the synthesis of coordination polymers, demonstrating the potential of oxalamides in materials science (Margariti et al., 2020).

  • Nanotechnology and Drug Delivery : Kim et al. (2017) synthesized a mitochondria-targeting self-assembled nanoparticle derived from an oxalamide-conjugated compound for site-specific imaging and anticancer drug delivery, illustrating the application of oxalamides in nanotechnology (Kim et al., 2017).

  • Biological Research : Yoshimura et al. (2010) studied N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) for its ability to enhance the binding of anti-gp120 monoclonal antibodies to HIV-1, suggesting a role in virology research (Yoshimura et al., 2010).

Mechanism of Action

The mechanism of action for “N1-cyclopentyl-N2-(4-isopropylphenyl)oxalamide” is not specified in the available data . It’s important to note that the mechanism of action can vary depending on the specific application of the compound.

Safety and Hazards

The safety and hazards associated with “N1-cyclopentyl-N2-(4-isopropylphenyl)oxalamide” are not specified in the available data . It’s crucial to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

N-cyclopentyl-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11(2)12-7-9-14(10-8-12)18-16(20)15(19)17-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVCXDMFKSOGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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